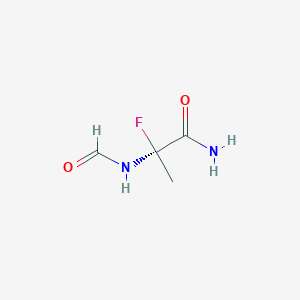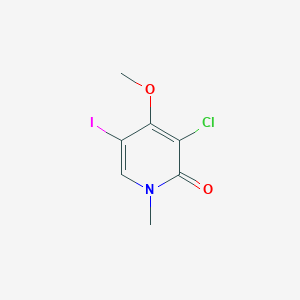
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound It features a pyridine ring substituted with chlorine, iodine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-chloro-5-iodopyridine.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 2(1H)-one structure, which can be achieved using oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium carbonate, methyl iodide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, alkynes.
Major Products
Substitution Products: Derivatives with different substituents replacing chlorine or iodine.
Oxidation Products: Various oxidized forms of the pyridine ring.
Coupling Products: Biaryl or alkyne-linked derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-iodopyridine: Lacks the methoxy and methyl groups, making it less versatile in certain applications.
4-Methoxy-1-methylpyridin-2(1H)-one:
5-Iodo-4-methoxy-1-methylpyridin-2(1H)-one: Similar but without the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the combination of substituents on the pyridine ring, providing a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
920490-73-9 |
|---|---|
Fórmula molecular |
C7H7ClINO2 |
Peso molecular |
299.49 g/mol |
Nombre IUPAC |
3-chloro-5-iodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7ClINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 |
Clave InChI |
FIHMXYJFXOJSFI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C(C1=O)Cl)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
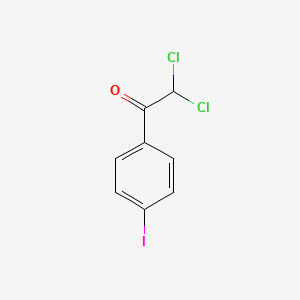

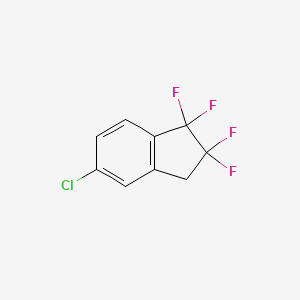
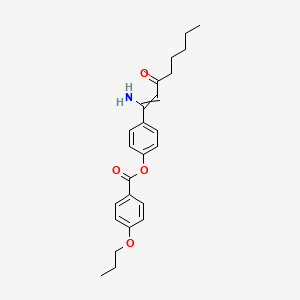
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)

